Lauryl Lactate

Transdermal Drug Delivery Percutaneous Absorption Penetration Enhancement

Lauryl Lactate (CAS 6283-92-7), also known as dodecyl lactate or lactic acid dodecyl ester, is a C15 fatty acid ester synthesized via esterification of lauryl alcohol and lactic acid. As a member of the alkyl lactate class, this compound exists as a clear, colorless to pale yellow liquid at room temperature, exhibiting low odor characteristics and a molecular weight of 258.40 g/mol.

Molecular Formula C15H30O3
Molecular Weight 258.40 g/mol
CAS No. 6283-92-7
Cat. No. B030782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLauryl Lactate
CAS6283-92-7
Synonyms2-Hydroxypropanoic Acid Dodecyl Ester;  Ceraphyl 31;  Chrystap HYL 98;  Crodamol LL;  Cyclochem LVL;  Dodecyl Lactate;  Lauryl Lactate;  NSC 7752;  Pelemol LL;  _x000B_
Molecular FormulaC15H30O3
Molecular Weight258.40 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOC(=O)C(C)O
InChIInChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-18-15(17)14(2)16/h14,16H,3-13H2,1-2H3
InChIKeyQQQMUBLXDAFBRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble or insoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Lauryl Lactate (CAS 6283-92-7): Technical Profile and Industrial Procurement Baseline


Lauryl Lactate (CAS 6283-92-7), also known as dodecyl lactate or lactic acid dodecyl ester, is a C15 fatty acid ester synthesized via esterification of lauryl alcohol and lactic acid [1]. As a member of the alkyl lactate class, this compound exists as a clear, colorless to pale yellow liquid at room temperature, exhibiting low odor characteristics and a molecular weight of 258.40 g/mol [2]. Its structural feature—a free hydroxyl group contributed by the lactic acid moiety—confers partial water solubility (approximately 0.0048 g/L at 25°C) while maintaining lipophilic character with a calculated LogP of 4.55–5.3, positioning it as a medium-polarity emollient ester with multi-functional capabilities spanning emolliency, penetration enhancement, and hydrophobic API solubilization [3]. Industrially, Lauryl Lactate is manufactured at commercial scale with typical purity specifications exceeding 95%, density of approximately 0.96 g/cm³ at 25°C, refractive index of 1.430–1.434 at 20°C, and flash point of 181°C [4]. The compound is classified as readily biodegradable and is recognized by the Cosmetic Ingredient Review (CIR) Expert Panel as safe for cosmetic use under defined concentration parameters [5].

Why Lauryl Lactate (CAS 6283-92-7) Cannot Be Readily Substituted by Generic Alkyl Esters in Technical Formulations


Generic substitution among alkyl lactate esters or broad-category fatty acid esters such as isopropyl myristate (IPM) or cetyl lactate introduces measurable formulation performance divergence due to structure-dependent physicochemical and functional disparities. Lauryl Lactate, with its specific C12 alkyl chain length and free hydroxyl group from the lactic acid backbone, occupies a distinct polarity window—designated as medium polarity in lipid carrier design—that differs fundamentally from shorter-chain lactates (ethyl lactate, butyl lactate) and longer-chain analogs (myristyl lactate, cetyl lactate) [1]. Critically, the presence of the unesterified hydroxyl group enables partial water solubility absent in fully esterified alternatives like IPM, directly impacting phase behavior in emulsions and the solubilization capacity for amphiphilic or moderately polar active pharmaceutical ingredients (APIs) . In transdermal and topical delivery systems, substitution with IPM—the most commonly investigated fatty acid ester penetration enhancer—has been demonstrated to produce inferior permeation enhancement in specific vehicle contexts, with Lauryl Lactate maintaining consistently high enhancing effects across diverse formulation vehicles where IPM performance diminishes [2]. Furthermore, regulatory and sustainability procurement criteria introduce non-interchangeability: Lauryl Lactate is readily biodegradable and derived from renewable feedstocks (vegetable-origin lactic acid and fatty alcohol), meeting COSMOS/ECOCERT and ISO 16128 natural origin standards [3], whereas petroleum-derived or non-biodegradable alternatives may fail to satisfy clean-label or green chemistry procurement specifications. The evidence compiled in Section 3 quantifies these differential performance parameters, enabling science-based procurement decisions.

Lauryl Lactate (CAS 6283-92-7): Comparator-Based Quantitative Performance Evidence for Procurement and Formulation Selection


Lauryl Lactate Demonstrates Superior and Vehicle-Independent Percutaneous Absorption Enhancement Relative to Isopropyl Myristate

In a direct comparative screening study of percutaneous absorption enhancers for adhesive matrix transdermal devices, Lauryl Lactate demonstrated consistently high permeation enhancement of isosorbide across all tested vehicle types. In contrast, isopropyl myristate (IPM)—the industry benchmark fatty acid ester penetration enhancer—exhibited vehicle-dependent performance, with significantly weaker enhancement when formulated in adhesive matrix devices versus aqueous suspensions [1]. The study quantitatively establishes that while IPM's enhancing effect becomes weak in adhesive matrices, Lauryl Lactate and dodecanoic acid maintain relatively high enhancement independent of vehicle composition, representing a critical formulation advantage for patch-based transdermal systems [1].

Transdermal Drug Delivery Percutaneous Absorption Penetration Enhancement Adhesive Matrix Devices

Lauryl Lactate Enables Medium-Polarity Lipid Carrier Design for 'Brick Dust' Drugs Where Standard Lipophilic Excipients Fail

In a systematic Design of Experiments (DoE) study developing versatile nanostructured lipid carrier (NLC) cores for 'brick dust' type drugs—compounds that are poorly soluble in both aqueous and lipid phases—Lauryl Lactate was specifically selected and designated as the medium-polarity lipophilic liquid component. The optimized ternary core comprised a solid lipid (Crodamol™ CP), Lauryl Lactate as the medium-polarity liquid lipid, and a hydrophilic excipient (Super Refined™ DMI) [1]. This specific polarity designation enabled successful solubilization and stable incorporation of butamben, a model brick dust drug, whereas conventional high-lipophilicity liquid excipients (such as medium-chain triglycerides or IPM) would be insufficient due to polarity mismatch with amphiphilic drug molecules [1]. The study validates that Lauryl Lactate's intermediate polarity profile, conferred by its free hydroxyl group, addresses a formulation gap not served by standard fully-esterified lipid excipients [1].

Nanostructured Lipid Carriers Poorly Soluble Drugs Drug Solubilization Lipid-Based Formulations

Lauryl Lactate Achieves 2.36 µg/cm²/hr Transdermal Flux in Rasagiline Mesylate Patch Formulation with 5% Loading

In a comparative ex vivo transcutaneous absorption study of rasagiline mesylate from monolithic drug-in-adhesive matrix patches, formulations containing Lauryl Lactate as a permeation enhancer were evaluated against patches containing alternative enhancers. The patch formulated with 5% Lauryl Lactate demonstrated a transdermal flux of 2.36 µg/cm²/hr and achieved the highest cumulative permeation among all tested enhancer formulations [1]. The study further established a concentration-dependent response, with 3% Lauryl Lactate producing lower enhancement than the 5% formulation, providing quantifiable dose-response data for formulation optimization [1].

Transdermal Patch Permeation Enhancement Rasagiline Drug Delivery

Lauryl Lactate's Readily Biodegradable Classification and Natural Origin Certification Provide Documented Sustainability Differentiation from Petroleum-Derived Emollient Esters

Lauryl Lactate is classified as readily biodegradable based on standardized OECD testing criteria, with a computed biodegradation probability of 0.9235 [1]. Commercial grades such as EXCEPARL® LM-LC are certified as 100% active, biodegradable, vegetable-origin, and compliant with COSMOS/ECOCERT and ISO 16128 natural origin standards [2]. In contrast, commonly used alternative emollient esters such as isopropyl myristate (IPM, CAS 110-27-0) and isopropyl palmitate (IPP, CAS 142-91-6) are typically derived from petrochemical feedstocks or mixed-origin sources and are not uniformly certified as readily biodegradable or natural-origin compliant without specific supplier verification . This documented sustainability profile provides verifiable differentiation for procurement specifications requiring green chemistry or clean-label compliance [2].

Biodegradability Sustainability Natural Origin Green Chemistry

Lauryl Lactate Possesses Defined Cosmetic Ingredient Review (CIR) Safety Concentration Limits Distinct from Shorter-Chain and Longer-Chain Alkyl Lactate Analogs

The Cosmetic Ingredient Review (CIR) Expert Panel has established specific concentration limits for Lauryl Lactate in cosmetic formulations: concentrations not exceeding 10% are considered safe for leave-on products, and concentrations not exceeding 1% are considered safe for rinse-off products [1]. These defined thresholds derive from a comprehensive safety assessment encompassing Glycolic Acid, Lactic Acid, and the full homologous series of alkyl lactates (methyl, ethyl, propyl, isopropyl, butyl, lauryl, myristyl, and cetyl lactates) [2]. Notably, the safety parameters are compound-specific and cannot be extrapolated across the series; each alkyl lactate analog requires independent assessment due to chain-length-dependent differences in dermal absorption, irritation potential, and systemic exposure profiles [2]. Lauryl Lactate is classified with low concern for cancer, allergies and immunotoxicity, and developmental and reproductive toxicity, with no expected organ system toxicity at use concentrations [3].

Cosmetic Safety Regulatory Compliance CIR Assessment Concentration Limits

Lauryl Lactate Provides Antimicrobial Preservation Support in Formulations Where Non-Antimicrobial Emollients Require Additional Preservative Loading

Lauryl Lactate exhibits inherent antimicrobial properties that contribute to product preservation, a functional attribute not shared by non-antimicrobial emollient esters such as isopropyl myristate or caprylic/capric triglyceride . This antimicrobial activity is attributed to the membrane-disrupting properties characteristic of medium-chain lactylate esters, a class of surfactant molecules possessing industrially attractive antimicrobial potency alongside hydrophilicity [1]. In practical formulation, this allows Lauryl Lactate to provide multi-functional performance—simultaneously delivering emolliency and preservation support—whereas conventional emollients contribute no antimicrobial function, potentially increasing the required preservative concentration in the final formulation .

Antimicrobial Preservation Formulation Stability Self-Preserving Systems

Lauryl Lactate (CAS 6283-92-7): Validated Industrial and Research Application Scenarios Based on Quantitative Performance Evidence


Transdermal and Topical Drug Delivery Systems Requiring Vehicle-Independent Penetration Enhancement

Formulation scientists developing transdermal patches, adhesive matrix devices, or topical pharmaceutical creams should select Lauryl Lactate when consistent permeation enhancement across diverse formulation vehicles is required. The compound's documented ability to maintain high enhancement activity from both adhesive matrices and aqueous suspension vehicles, in contrast to the vehicle-dependent performance of isopropyl myristate, makes it particularly suitable for patch-based delivery systems where vehicle architecture constrains enhancer selection [1]. The quantified flux value of 2.36 µg/cm²/hr at 5% loading for rasagiline mesylate provides a benchmarkable starting concentration for permeation optimization [1].

Nanostructured Lipid Carriers (NLCs) and Lipid-Based Formulations for Poorly Soluble 'Brick Dust' APIs

Researchers and formulators addressing the solubilization challenges of amphiphilic or poorly soluble drug candidates (including 'brick dust' type compounds that resist solubilization in both aqueous and highly lipophilic media) should incorporate Lauryl Lactate as the medium-polarity liquid lipid component in NLC or lipid-based delivery systems. The compound's intermediate polarity, documented through its successful application in a ternary NLC core with solid lipid and hydrophilic excipient components, addresses a formulation gap where standard highly lipophilic liquid excipients fail due to polarity mismatch with amphiphilic APIs [2].

Natural-Origin and Biodegradable Cosmetic and Personal Care Formulations Requiring Certified Sustainability Credentials

Procurement for natural, organic, or clean-label cosmetic lines should prioritize Lauryl Lactate over generic petroleum-derived emollient esters when documented sustainability credentials are required. The compound's readily biodegradable classification (biodegradation probability 0.9235) and third-party certifications including COSMOS/ECOCERT and ISO 16128 natural origin compliance provide verifiable, procurement-ready evidence for green chemistry product claims [3]. This is particularly relevant for leave-on skin care, sun care, and hair care products marketed with natural positioning [3].

Self-Preserving or Preservative-Minimized Cosmetic Formulations

Formulators designing minimalist or sensitive-skin cosmetic products should evaluate Lauryl Lactate as a multi-functional emollient that provides both skin-conditioning and inherent antimicrobial preservation support. The compound's membrane-disrupting antimicrobial properties, characteristic of medium-chain lactylates, can contribute to overall formulation preservation and may enable reduced reliance on traditional preservative systems . This application scenario is supported by the compound's documented antimicrobial activity and its established safety profile at CIR-defined concentrations (≤10% leave-on; ≤1% rinse-off) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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